ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate
Description
Evolution of Coumarin-Piperazine Hybrid Molecules
Coumarin-piperazine hybrids represent a strategic fusion of two pharmacologically significant motifs. The coumarin scaffold, a bicyclic benzopyrone structure, has demonstrated intrinsic bioactivity across antimicrobial, anticancer, and central nervous system (CNS)-targeted applications. Piperazine, a six-membered diamine heterocycle, enhances solubility and enables structural diversification through N-functionalization. Early hybrids linked these units via alkyl chains or amide bonds, as seen in antidepressant candidates bearing 4-(3-chlorophenyl)piperazine coupled to coumarin through propyl linkers. The introduction of carbonyl bridges, as in ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate, marks an advancement toward rigidified architectures that improve target binding precision.
Table 1: Structural Evolution of Representative Coumarin-Piperazine Hybrids
Position of the Compound in Medicinal Chemistry Research
This compound occupies a niche in dual-targeting therapeutic development. Its design incorporates three modular domains:
- 8-Methoxycoumarin core : Imparts planar aromaticity for intercalative DNA binding and gyrase inhibition.
- Piperazine carbamate : Enhances solubility (logP reduction) and enables interactions with neurotransmitter receptors.
- Carbonyl bridge : Conformationally restricts the piperazine moiety, favoring selective enzyme inhibition.
This compound’s structural complexity aligns with trends in hybrid molecule design, where multi-domain architectures address polypharmacology challenges in oncology and infectious diseases.
Significance of 8-Methoxy Substitution Pattern in Coumarin Chemistry
The 8-methoxy group confers three critical advantages:
- Electronic modulation : Electron-donating methoxy at C-8 increases coumarin ring electron density, enhancing π-π stacking with aromatic residues in enzyme active sites.
- Metabolic stability : Methoxy substitution at this position reduces cytochrome P450-mediated oxidation compared to unsubstituted coumarins.
- Spatial orientation : C-8 substitution avoids steric clashes with the piperazine’s equatorial N-substituents, as evidenced by molecular docking studies of analogous compounds.
In carbonic anhydrase IX/XII inhibitors, 8-methoxycoumarin derivatives exhibit 20-fold selectivity over off-target isoforms due to optimal positioning within the hydrophobic active site cleft.
Historical Development of Related Coumarin-Piperazine Derivatives
The progression of coumarin-piperazine hybrids reflects iterative optimization:
- First-generation (1990s–2000s): Simple N-arylpiperazines linked via alkyl chains to 7-hydroxycoumarin, showing preliminary serotonin receptor affinity.
- Second-generation (2010s): Amide-linked derivatives with improved metabolic stability, such as 3-carboxamide-piperazine coumarins targeting acetylcholinesterase (Ki = 89 nM).
- Third-generation (2020s): Carbonyl-bridged systems like the subject compound, where crystallography data (CCDC 610860) informs rational design of conformationally restricted analogs with submicromolar activity against bacterial DNA gyrase.
Properties
IUPAC Name |
ethyl 4-(8-methoxy-2-oxochromene-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-3-25-18(23)20-9-7-19(8-10-20)16(21)13-11-12-5-4-6-14(24-2)15(12)26-17(13)22/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXVWVYAKRZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the chromene derivative reacts with piperazine in the presence of suitable solvents and catalysts.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of green solvents, efficient catalysts, and controlled reaction temperatures to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues with Piperazine-Carbonyl Linkages
Table 1: Key Structural and Functional Differences
Key Observations:
- Chromene vs.
- Methoxy Position : The 8-methoxy group in the target compound may sterically hinder interactions compared to the 6-methoxy derivative in , altering binding affinities .
- Carbonyl Linkage: Direct chromene-3-carbonyl linkage (target) vs. phenoxyacetyl () affects solubility and metabolic stability.
Physicochemical Properties
- Polarity: The target compound’s methoxy and ketone groups enhance water solubility compared to HBK14’s lipophilic phenoxy substituents .
- Stability : Chromene derivatives are prone to photodegradation, whereas indole-based analogues () may exhibit better stability under UV light .
Biological Activity
Ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate is a derivative of the coumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C21H24N2O5
- Molecular Weight : 372.43 g/mol
The structure consists of a piperazine ring connected to a coumarin moiety, which is known for its bioactive properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various coumarin derivatives. This compound has shown promising results against several microbial strains:
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 75 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 22.5 |
| MCF-7 (breast cancer) | 30.0 |
| A549 (lung cancer) | 28.0 |
The compound demonstrated selective cytotoxicity, particularly towards HeLa cells, suggesting its potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that treatment with the compound leads to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in cancer cells.
- Antioxidant Properties : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound. The findings indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent for resistant infections .
Evaluation of Anticancer Properties
A recent investigation explored the anticancer effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound resulted in significant cell death through apoptosis induction, with a detailed analysis showing alterations in mitochondrial membrane potential and caspase activation .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate?
- Methodology : The synthesis typically involves a multi-step approach:
Chromenone core preparation : The 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is synthesized via cyclization of substituted salicylaldehyde derivatives under acidic conditions.
Acylation of piperazine : The chromenone carbonyl group is coupled to the piperazine ring using a coupling agent (e.g., DCC or EDC) in dichloromethane or ethanol, with triethylamine as a catalyst to neutralize HCl byproducts .
Esterification : The terminal piperazine nitrogen is functionalized with an ethyl ester group via reaction with ethyl chloroformate in anhydrous conditions.
- Critical Parameters : Solvent choice (polar aprotic vs. protic) impacts reaction yield; triethylamine concentration must be optimized to avoid side reactions .
Q. How is the structural integrity of this compound confirmed?
- Analytical Techniques :
- X-ray crystallography : Resolves 3D conformation, including the chromenone-piperazine dihedral angle (e.g., using SHELXL software ).
- NMR Spectroscopy : Key signals include the methoxy proton (~δ 3.8 ppm), chromenone carbonyl (δ ~160 ppm in ), and piperazine carbamate (δ ~155 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 415.15) .
Q. What preliminary biological screening assays are recommended?
- Initial Screens :
- Cytotoxicity : MTT assay against HeLa or DU 145 cell lines (IC values in low micromolar range observed for structurally similar chromenone derivatives) .
- Antimicrobial Activity : Disk diffusion assay against E. coli and S. aureus; inhibition zones compared to standard antibiotics (e.g., ciprofloxacin) .
- Dosage : Start with 1–100 μM concentrations to establish dose-response curves .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
- Strategies :
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Optimization : Use THF instead of ethanol for better solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .
- Data-Driven Adjustments : Monitor reaction progress via TLC (R ~0.3 in hexane:ethyl acetate 3:1) and adjust stoichiometry if intermediates stall .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values for cytotoxicity may arise from:
- Structural Analogues : Compare with ethyl 4-(3-oxo-2-phenylchromene-7-carbonyl)piperazine-1-carboxylate (lacking 8-methoxy), which shows reduced activity due to poorer membrane penetration .
- Assay Conditions : Variances in serum concentration (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases; the methoxy group shows hydrogen bonding with Thr in EGFR .
- QSAR Modeling : Correlate logP values (calculated ~2.5) with cytotoxicity; higher lipophilicity enhances cellular uptake but may reduce solubility .
- Validation : Cross-check predictions with in vitro data for analogues (e.g., methyl ester vs. ethyl ester derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
